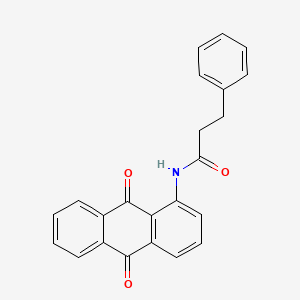

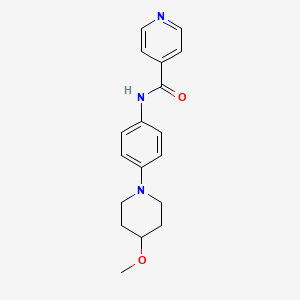

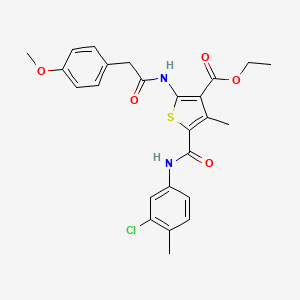

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-amino acids.

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis . It possesses an N, O-bidentate directing group, which is potentially suitable for metal-catalyzed C-H bond functionalization reactions . This makes it valuable in the creation of complex organic molecules.

Antimicrobial Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide has been found to have antimicrobial properties . Specifically, it has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Antitumor and Antioxidant Actions

The compound has been predicted to have potential antitumor and antioxidant actions . This suggests it could be useful in the development of new treatments for cancer and other diseases where oxidative stress plays a role.

Synthesis of Amino Acid Derivatives

This compound has been used in the synthesis of new amino acid derivatives of 9,10-anthraquinone . These derivatives could have a wide range of applications in medicine and biochemistry.

Green Chemistry

The compound plays a role in the functionalization of C-H bonds, a process that is environmentally friendly and reduces waste . This makes it valuable in green chemistry, which seeks to minimize the environmental impact of chemical processes.

Synthesis of Thiazoles

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide has been used in the synthesis of new 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles . Thiazoles are a class of compounds with various applications in medicinal chemistry.

properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORYJMTRLRVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2777983.png)

![2-Oxaspiro[5.5]undec-3-en-5-one](/img/structure/B2777986.png)

![5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2777990.png)

![2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2777994.png)

![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)

![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)